molecular formula C15H16N2O3 B2860082 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid CAS No. 929815-50-9

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid

Cat. No. B2860082
CAS RN: 929815-50-9
M. Wt: 272.304
InChI Key: LXZFFMMSVXBBNB-UHFFFAOYSA-N
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Description

“1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid” is a complex organic compound that contains an indole and a piperidine moiety . Indole and piperidine are both important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of indole and piperidine derivatives has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for certain types of cancer .


Molecular Structure Analysis

The molecular structure of “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid” would contain an indole ring attached to a piperidine ring via a carbonyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Synthetic Chemistry Applications

    • Freund and Mederski (2000) developed a synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from compounds structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, highlighting its role in the synthesis of complex molecular systems (Freund & Mederski, 2000).
  • Structural Chemistry Studies

    • Smith and Wermuth (2011) analyzed the structures of proton-transfer compounds involving 4-piperidinecarboxamide and indole-2-carboxylic acid. This research provides insights into the molecular structure and interactions of compounds closely related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid (Smith & Wermuth, 2011).
  • Pharmacological Studies

    • Price et al. (2005) investigated the pharmacology of compounds similar to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, particularly in their allosteric modulation of the cannabinoid CB1 receptor, suggesting its potential application in medicinal chemistry (Price et al., 2005).
  • Analytical Chemistry Techniques

    • Epstein and Cohen (1981) described a method for detecting indole-3-acetic acid, showing the utility of compounds structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid in analytical procedures (Epstein & Cohen, 1981).
  • Material Science and Catalysis

    • Ghorbani-Choghamarani and Azadi (2015) explored the application of Piperidine-4-carboxylic acid functionalized nanoparticles, a compound structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, in catalysis, highlighting its potential in materials science and nanochemistry (Ghorbani‐Choghamarani & Azadi, 2015).
  • Organic Synthesis

    • Zhong et al. (2014) developed an asymmetric synthesis method for derivatives involving 1H-indole and piperidine, indicating the significance of compounds like 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid in organic synthesis (Zhong et al., 2014).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry . This compound could potentially be used in the design of new drugs, given the significant role of indole and piperidine derivatives in the pharmaceutical industry .

properties

IUPAC Name

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZFFMMSVXBBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid

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